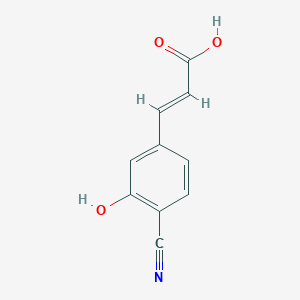

4-Cyano-3-hydroxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-cyano-3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVCPKCNFPZQMT-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-Cyano-3-hydroxycinnamic acid

An In-Depth Technical Guide to α-Cyano-4-hydroxycinnamic Acid (CHCA) for Researchers and Drug Development Professionals

Abstract

α-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a cornerstone matrix material in modern analytical chemistry, particularly for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[1] Its profound utility in the analysis of peptides, proteins, and nucleotides has made it indispensable in proteomics and related fields.[1][2] Beyond its analytical applications, CHCA also exhibits significant bioactivity as a potent inhibitor of monocarboxylate transporters (MCTs), presenting opportunities for research in cellular metabolism and drug development.[3][4] This guide provides a comprehensive overview of CHCA's physicochemical properties, delves into the mechanistic basis of its function as a MALDI matrix, offers validated experimental protocols for its use, and discusses its biological roles and safety considerations.

Introduction to α-Cyano-4-hydroxycinnamic Acid (CHCA)

α-Cyano-4-hydroxycinnamic acid, commonly abbreviated as CHCA or HCCA, is a small organic molecule belonging to the phenylpropanoid family.[1] While the user query specified "4-Cyano-3-hydroxycinnamic acid," the vast majority of scientific literature, commercial products, and applications refer to the isomer α-Cyano-4-hydroxycinnamic acid (CAS Number: 28166-41-8) . This guide will focus on this scientifically and commercially predominant isomer.

CHCA's prominence stems from its exceptional properties as a MALDI matrix. It efficiently absorbs energy from nitrogen lasers (337 nm), a common type used in MALDI instruments, and facilitates the "soft" ionization of labile biomolecules, allowing for their analysis in the gas phase with minimal fragmentation.[5] This capability is crucial for the mass analysis of peptides from protein digests, a foundational workflow in protein identification and characterization. Furthermore, CHCA's role as an inhibitor of key metabolic transporters, such as the mitochondrial pyruvate carrier, makes it a valuable tool for studying cellular energy pathways and a lead compound for therapeutic investigation.[3][4][6]

Physicochemical Properties

The utility of CHCA is grounded in its distinct chemical and physical characteristics. Its structure features a cinnamic acid backbone with a nitrile (-C≡N) group and a hydroxyl (-OH) group, which are critical for its function.

Caption: Chemical Structure of α-Cyano-4-hydroxycinnamic acid.

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [7] |

| Molecular Weight | 189.17 g/mol | [5][7] |

| IUPAC Name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | [7][8] |

| CAS Number | 28166-41-8 | [5][7] |

| Appearance | White to yellow crystalline powder | [7][8] |

| Melting Point | 245-250 °C (lit.) | [9] |

| UV Absorption Max (λmax) | ~337 nm | [5] |

| Solubility | Soluble in methanol, acetonitrile, acetone, DMSO, and DMF.[5][6][9] Slightly soluble in water.[10] |

Core Application: CHCA as a MALDI Matrix

The primary application for CHCA is its use as a matrix in MALDI-MS, a technique renowned for its sensitivity and speed in analyzing biomolecules.

Mechanism of Action: The Rationale for CHCA

CHCA's effectiveness is not coincidental; it is a result of a confluence of ideal chemical properties. The process relies on the matrix to perform three critical functions, which CHCA executes exceptionally well:

-

Analyte Isolation and Co-crystallization: The first step involves mixing the analyte (e.g., peptides) with a large molar excess of the CHCA matrix solution. As the solvents evaporate, the analyte molecules become embedded within the crystalline lattice of the matrix. This process separates individual analyte molecules, preventing aggregation that would otherwise hinder ionization.

-

Energy Absorption: The CHCA crystal lattice has a strong molar absorptivity at the wavelength of the nitrogen laser (337 nm) commonly used in MALDI instruments.[5] The matrix absorbs the vast majority of the laser energy, preventing direct, harsh laser exposure that could fragment the delicate analyte molecules.

-

Soft Ionization (Proton Transfer): Upon absorbing the laser energy, the matrix is rapidly sublimated into a dense plume of gas-phase matrix and analyte molecules. Within this plume, the photoexcited CHCA molecules act as a source of protons. The acidic carboxylic acid group on CHCA readily donates a proton to the analyte molecules (A), resulting in the formation of protonated gas-phase ions, typically [A+H]⁺. This gentle proton transfer is the essence of "soft" ionization, preserving the analyte's integrity for accurate mass measurement.

Analyte Suitability

CHCA is the matrix of choice for a specific range of analytes. It is particularly effective for:

-

Peptides and Tryptic Digests: It is the gold standard for peptide analysis in the mass range of 700 to 5,000 Da.[2][11]

-

Small Proteins: It can be successfully used for proteins up to approximately 20 kDa.[2]

-

Nucleotides: CHCA is also a suitable matrix for the analysis of nucleotides.[1]

For larger proteins (>20 kDa), other matrices like Sinapinic Acid (SA) are generally preferred.

Experimental Workflow

The overall process from sample to result follows a well-defined workflow, which is critical for achieving reproducible and high-quality data.

Caption: Standard workflow for MALDI-MS analysis of peptides using CHCA matrix.

Validated Protocols for CHCA Matrix Preparation

The quality of MALDI-MS data is highly dependent on the quality of the matrix-analyte crystals. Proper preparation of the CHCA matrix solution is therefore a self-validating step; well-prepared matrices yield superior results. All solvents and reagents should be of the highest purity available (e.g., HPLC or MS grade).

Protocol 4.1: Standard Saturated Solution for Peptides

This is the most common and reliable method for routine peptide analysis. The use of Trifluoroacetic Acid (TFA) is critical as it acidifies the solution, keeping peptides soluble and enhancing protonation for positive ion mode detection.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA) powder

-

Acetonitrile (ACN), MS Grade

-

Ultrapure Water (e.g., Milli-Q), MS Grade

-

Trifluoroacetic Acid (TFA), MS Grade

Procedure:

-

Prepare the Solvent Mixture: Create a solvent solution of 50:50 Acetonitrile:Water (v/v) containing 0.1% TFA. For example, mix 500 µL ACN, 500 µL water, and 1 µL TFA.

-

Create a Saturated Solution: In a microcentrifuge tube, add approximately 10 mg of CHCA powder. Add 1 mL of the solvent mixture from Step 1.

-

Vortex Thoroughly: Vortex the tube vigorously for at least 1 minute to ensure maximal dissolution. The solution should appear saturated, with some undissolved solid material at the bottom. This is expected and ensures saturation.[12]

-

Centrifuge: Centrifuge the tube for 30-60 seconds at high speed to pellet the undissolved solid.

-

Collect Supernatant: Carefully pipette the clear supernatant into a fresh, clean tube. This supernatant is the working saturated CHCA matrix solution.

-

Storage: Prepare this solution fresh daily for best results.[11] If necessary, it can be stored for a few days at 2-8°C, protected from light.[13]

Protocol 4.2: Dried-Droplet Sample Spotting Technique

This is the standard method for applying the sample to the MALDI target plate.

Procedure:

-

Mix Analyte and Matrix: In a separate tube, mix your analyte solution and the prepared CHCA matrix solution. A 1:1 volume ratio is a common starting point. For example, mix 1 µL of your peptide solution with 1 µL of the CHCA matrix solution.

-

Spot onto Target: Immediately pipette 0.5 to 1.0 µL of this final mixture onto a spot on the MALDI target plate.

-

Crystallization: Allow the droplet to air-dry completely at room temperature. This may take several minutes. A uniform, crystalline film should form. Avoid rapid drying with heat or vacuum, as this can lead to poor crystal formation.

-

Analysis: Once completely dry, the plate is ready to be loaded into the mass spectrometer for analysis.

Beyond Proteomics: CHCA as a Bioactive Molecule

For drug development professionals, CHCA is more than just an analytical reagent. It is a well-documented inhibitor of monocarboxylate transporters (MCTs), a family of proteins responsible for transporting key metabolites like lactate and pyruvate across cell membranes.[3]

Specifically, CHCA is a known inhibitor of the mitochondrial pyruvate carrier, blocking the transport of pyruvate into the mitochondria with an IC₅₀ of approximately 1.5 µM in rat heart mitochondria.[4][6] By preventing pyruvate from entering the tricarboxylic acid (TCA) cycle, CHCA effectively forces cells to rely more on glycolysis, making it a valuable chemical probe for studying cancer metabolism, immunology, and other fields where metabolic reprogramming is a key feature.

Safety and Handling

CHCA is a chemical reagent and must be handled with appropriate care.

| Hazard Category | Description | Precautionary Action |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][15] | Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[14][16] |

| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction.[14][15][17] | Wear protective gloves and clothing.[17] |

| Eye Irritation | Causes serious eye irritation.[14][15] | Wear eye protection (safety glasses/goggles).[14] |

| Respiratory Irritation | May cause respiratory irritation.[15] | Use only in a well-ventilated area or under a fume hood.[14] |

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling CHCA powder or solutions.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

Conclusion

α-Cyano-4-hydroxycinnamic acid is a versatile and powerful chemical tool. Its fundamental role as a high-performance MALDI matrix has cemented its importance in analytical workflows across research and industry, enabling sensitive and reliable analysis of peptides and other small biomolecules. Concurrently, its specific biological activity as an MCT inhibitor provides a distinct avenue for investigation in cellular metabolism and drug discovery. A thorough understanding of its properties, mechanisms, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in both analytical and biological sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2102, alpha-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]

-

Bruker. (n.d.). α-Cyano-4-hydroxycinnamic acid, 1g. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

-

Harvard University Center for Mass Spectrometry. (n.d.). Matrix Recipes. Retrieved from [Link]

-

MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

-

ResearchGate. (2021). I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol? Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid. Retrieved from [Link]

Sources

- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. store.bruker.com [store.bruker.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. α-氰基-4-羟基肉桂酸 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. alpha-Cyano-4-hydroxycinnamic Acid | CAS 28166-41-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alpha-Cyano-4-hydroxycinnamic acid, Ultrapure MALDI Matrix, Thermo Scientific Chemicals 5 x 10 mg [thermofisher.com]

- 9. α-氰基-4-羟基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]

- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 13. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Thermodynamic stability of 4-Cyano-3-hydroxycinnamic acid

An In-Depth Technical Guide to the Thermodynamic Stability of α-Cyano-4-hydroxycinnamic Acid

Introduction: Beyond the Matrix

α-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a cornerstone molecule in modern analytical chemistry, most renowned for its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] Its ability to co-crystallize with and efficiently ionize peptides and other small biomolecules has made it indispensable in proteomics and related fields.[2] However, the utility of CHCA and its derivatives is expanding, with research exploring their potential as therapeutic agents, including for applications in oncology.

The thermodynamic stability of a compound is a critical determinant of its practical utility, governing its shelf-life, formulation integrity, and performance consistency. For CHCA, understanding its response to thermal and chemical stress is paramount not only for ensuring reliable results in the mass spectrometer but also for evaluating its viability in drug development, where stability under physiological and storage conditions is non-negotiable.

This guide provides a comprehensive technical overview of the thermodynamic stability of α-Cyano-4-hydroxycinnamic acid. We will move beyond a simple recitation of facts to explore the causality behind its stability profile, detail rigorous experimental protocols for its assessment, and discuss potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this vital compound.

(Note on Nomenclature: The compound with CAS Number 28166-41-8 is formally named (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid, and is widely known as α-Cyano-4-hydroxycinnamic acid or CHCA.[3][4] This guide will use the common abbreviation CHCA.)

Physicochemical Profile and Intrinsic Stability

The inherent stability of CHCA in its solid state is largely dictated by its molecular structure: a rigid phenyl ring, a conjugated acrylic acid system, and polar functional groups (hydroxyl, cyano, carboxyl) that facilitate strong intermolecular interactions, such as hydrogen bonding, within the crystal lattice. These interactions contribute to its relatively high melting point and stability under standard storage conditions.

Core Physicochemical Data

The fundamental properties of CHCA provide the first clues to its stability. A high melting point, for instance, suggests that significant thermal energy is required to overcome the lattice energy of the crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 28166-41-8 | [2] |

| Molecular Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Yellow crystalline powder/solid | [5][6] |

| Melting Point | 245 - 250 °C | [5] |

| Solubility | - Methanol: ~50 mg/mL- Acetonitrile: ~35 mg/mL- DMSO: ~30 mg/mL- Water: ~6 mg/mL (sparingly soluble) | [2][5] |

| Storage (Solid) | Stable for ≥4 years at -20°C. General storage at 2-8°C recommended. | [6][7] |

Solid-State and Solution Stability

In its solid, crystalline form, CHCA is a robust compound. Manufacturer data suggests a shelf life of at least four years when stored at -20°C.[6] It is generally stable under normal ambient conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides, which can trigger chemical degradation.[8]

The stability of CHCA in solution is significantly more constrained. While readily soluble in organic solvents, its aqueous solutions are not recommended for storage longer than one day, indicating a susceptibility to hydrolytic degradation or other solution-phase reactions.[6] For long-term use, stock solutions prepared in DMSO should be stored at -20°C for up to one month or -80°C for up to six months to maintain integrity.[1]

Experimental Workflows for Stability Assessment

To empirically define the thermodynamic stability of CHCA, a multi-faceted approach combining thermal analysis and forced degradation studies is required. This strategy not only determines the physical limits of the compound but also elucidates the chemical pathways of its decay, a critical step in developing stability-indicating analytical methods.

Caption: Workflow for Comprehensive Stability Assessment of CHCA.

Thermal Analysis Protocols

Causality: Thermal analysis techniques are foundational for determining the intrinsic thermal stability of the solid-state material. DSC identifies the precise temperatures of melting and decomposition, reflecting the strength of the crystal lattice, while TGA quantifies mass loss as a function of temperature, indicating the onset and profile of thermal decomposition.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of CHCA into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected melting point (e.g., 300°C).

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the endotherm corresponding to melting. Note any exothermic events that may indicate decomposition.

Protocol 2: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of CHCA into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Place the pan onto the TGA balance mechanism.

-

Equilibrate the system at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a constant nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, defined as the point where significant mass loss begins.

Forced Degradation Study Protocols

Causality: Forced degradation (or stress testing) is a systematic process to accelerate the chemical degradation of a substance, as mandated by regulatory bodies like the ICH. By exposing CHCA to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products and establish degradation pathways. This is essential for developing a stability-indicating analytical method—a method proven to separate the intact drug from its degradation products.

Protocol 3: Comprehensive Forced Degradation of CHCA

-

Stock Solution Preparation: Prepare a stock solution of CHCA in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Target Degradation: For each condition, aim for 5-20% degradation of the active substance. This may require preliminary experiments to optimize stress duration and reagent concentration.

-

Control Sample: A sample of the stock solution, diluted with the reaction medium and kept at room temperature or refrigerated without the stressor, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix equal volumes of the CHCA stock solution and 1 M HCl in a vial.

-

Heat the mixture at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the CHCA stock solution and 1 M NaOH in a vial.

-

Maintain the mixture at room temperature for a predetermined time (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed reactions are often faster.

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of 1 M HCl.

-

Dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the CHCA stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) in a vial.

-

Keep the mixture at room temperature, protected from light, for a set time (e.g., 24 hours).

-

Dilute with mobile phase for HPLC analysis.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose a thin layer of solid CHCA powder and a solution of CHCA (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After exposure, dissolve the solid sample and dilute the solution sample for HPLC analysis.

-

Potential Degradation Pathways and Mechanisms

Based on the chemical structure of CHCA and known degradation patterns of related hydroxycinnamic acids, several degradation pathways can be predicted. The primary sites of instability are the acrylic acid moiety, the phenolic hydroxyl group, and the cyano group.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 5. 28166-41-8 | CAS DataBase [m.chemicalbook.com]

- 6. 28166-41-8|α-Cyano-4-hydroxycinnamic Acid|BLD Pharm [bldpharm.com]

- 7. a-Cyano-4-hydroxycinnamic acid 97 28166-41-8 [sigmaaldrich.com]

- 8. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 4-Cyano-3-hydroxycinnamic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of α-Cyano-4-hydroxycinnamic Acid (CHCA) in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

Understanding the solubility of active compounds is a cornerstone of successful research and development, directly impacting formulation, analytical characterization, and biological activity assessment. This guide provides a comprehensive technical overview of the solubility profile of α-Cyano-4-hydroxycinnamic acid (CHCA), a compound of significant interest, primarily as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as an inhibitor of monocarboxylate transporters (MCTs).[1][2] While the user initially inquired about the 4-Cyano-3-hydroxycinnamic acid isomer, the vast body of published scientific data and commercial availability centers on the 4-hydroxy isomer. Therefore, this guide focuses on α-Cyano-4-hydroxycinnamic acid (CAS 28166-41-8) to provide actionable, data-supported insights for the scientific community.

We will explore the physicochemical properties that govern CHCA's solubility, present quantitative data in common organic solvents, and detail a robust experimental protocol for determining its solubility. The causality behind solvent selection and methodological steps is emphasized to empower researchers to apply these principles to their own work.

Introduction to α-Cyano-4-hydroxycinnamic Acid (CHCA): A Multifunctional Molecule

α-Cyano-4-hydroxycinnamic acid, a derivative of cinnamic acid, is a small organic molecule with a unique combination of functional groups that dictate its utility.[2][3] Its structure, featuring a phenyl ring, a hydroxyl group, a carboxylic acid, and a cyano group, makes it a versatile tool in both analytical and biological sciences.

Its primary applications include:

-

MALDI Mass Spectrometry Matrix: CHCA is one of the most common matrices used for the analysis of peptides and proteins under 10 kDa.[4] Its ability to absorb energy from a nitrogen laser (337 nm) and co-crystallize with analytes facilitates their soft ionization, a critical step in MALDI-MS.[4] Proper solubility is paramount for creating the homogenous matrix-analyte mixture required for reproducible and sensitive analysis.

-

Biological Inhibitor: CHCA is a well-documented inhibitor of monocarboxylate transporters (MCTs), particularly MCT1, which are involved in the transport of lactate and pyruvate across cell membranes.[5][6] This has made it a valuable tool for studying cellular metabolism, especially in the context of cancer research.[7] For these in vitro studies, solubility in biocompatible solvents like DMSO is essential for preparing concentrated stock solutions.[1][8]

Caption: Key functional groups of CHCA and their influence on solubility.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is fundamental. CHCA's structure presents both polar (hydrophilic) and non-polar (hydrophobic) characteristics, leading to a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [9] |

| Molecular Weight | 189.17 g/mol | [6][9] |

| Appearance | Yellow crystalline powder | [9] |

| Melting Point | 245-250 °C | [9] |

| pKa | ~0.85 (Predicted) | [9] |

| XLogP3 | ~1.4 | [6] |

The presence of the carboxylic acid and phenolic hydroxyl groups allows CHCA to act as a hydrogen bond donor, while the oxygen and nitrogen atoms in the carboxyl, hydroxyl, and cyano groups allow it to act as a hydrogen bond acceptor. This capacity for hydrogen bonding is the primary reason for its solubility in polar organic solvents. Conversely, the phenyl ring provides a degree of hydrophobicity, limiting its solubility in highly polar solvents like water.

Quantitative Solubility Profile of CHCA

CHCA exhibits good solubility in polar organic solvents but is only slightly soluble in water.[9][10] The data below, compiled from technical data sheets and peer-reviewed literature, provides a quantitative summary.

| Solvent | Type | Solubility (approx.) | Application Context | Source |

| Methanol | Polar Protic | Up to 50 mg/mL | MALDI Matrix Prep | [11] |

| Acetonitrile (ACN) | Polar Aprotic | ~35 mg/mL | MALDI Matrix Prep | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 30 mg/mL (up to 200 mg/mL with sonication) | Biological Stock Solutions | [1][5][8] |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | Biological Stock Solutions | [5][8] |

| Ethanol | Polar Protic | Soluble (50 mM reported) | Biological Applications | [11] |

| Water | Polar Protic | ~6 mg/mL (Slightly Soluble) | Aqueous Buffers (Limited) | [4][10] |

| DMSO:PBS (pH 7.2) (1:5) | Aqueous Buffer | ~0.1 mg/mL | Biological Assays (Diluted) | [8] |

Causality and Insights:

-

High Solubility in Methanol and Acetonitrile: These solvents are moderately polar and are excellent for MALDI matrix preparation. Acetonitrile, often mixed with water and trifluoroacetic acid (TFA), is effective at dissolving both the polar CHCA matrix and the peptide analytes.[11]

-

Excellent Solubility in DMSO and DMF: These are strong polar aprotic solvents capable of disrupting the intermolecular hydrogen bonds in the CHCA crystal lattice, leading to high solubility. This is why DMSO is the solvent of choice for preparing highly concentrated stock solutions for in vitro biological screening.[8]

-

Limited Aqueous Solubility: Despite its polar functional groups, the rigidity and hydrophobicity of the core phenyl ring structure limit its interaction with water molecules, resulting in poor aqueous solubility.[4][8] For biological assays requiring aqueous buffers, a common strategy is to first dissolve CHCA in a minimal amount of DMSO and then dilute it into the aqueous medium, though precipitation can occur at higher concentrations.[8]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure trustworthy and reproducible data, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. This protocol is designed to be a self-validating system through the inclusion of controls and defined endpoints.

Caption: Workflow for experimental solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid CHCA (enough so that some remains undissolved at equilibrium) to a known volume of the test solvent in a glass vial.

-

Causality: Using excess solid ensures that the solution reaches its saturation point.

-

Prepare at least three replicates for statistical validity and a solvent-only blank for analytical baseline correction.

-

-

Equilibration:

-

Seal the vials securely and place them in an isothermal shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Trustworthiness: A kinetic study can be performed beforehand to determine the minimum time required to reach a solubility plateau, thus validating the chosen equilibration time.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analysis measures only the dissolved compound.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of CHCA using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.

-

Self-Validation: The analytical method must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the final concentration measurement.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of CHCA in that solvent at the specified temperature.

-

Conclusion

The solubility profile of α-Cyano-4-hydroxycinnamic acid is well-characterized in common organic solvents, a fact that underpins its widespread use in mass spectrometry and metabolic research. Its high solubility in polar organic solvents like methanol, acetonitrile, and DMSO is a direct consequence of its molecular structure, which is rich in hydrogen-bonding functional groups. This guide has provided quantitative data, explained the physicochemical basis for the observed solubility, and detailed a robust, self-validating protocol for experimental determination. For researchers and drug developers, a firm grasp of these principles is not merely academic; it is a prerequisite for designing reliable experiments, developing stable formulations, and ultimately, achieving successful scientific outcomes.

References

-

Bradley, J. C., et al. (2011). Determination of Abraham model solute descriptors for the monomeric and dimeric forms of trans-cinnamic acid using measured solubilities from the Open Notebook Science Challenge. ResearchGate. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Egbujor, M. C., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Retrieved February 5, 2026, from [Link]

-

Azoitei, N., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PubMed. Retrieved February 5, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. echemi.com [echemi.com]

- 7. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]

- 10. a-Cyano-4-hydroxycinnamic acid = 98 TLC, powder 28166-41-8 [sigmaaldrich.com]

- 11. a-Cyano-4-hydroxycinnamic acid 99 28166-41-8 [sigmaaldrich.com]

Methodological & Application

Crystallization Techniques for 4-Cyano-3-hydroxycinnamic Acid (α-CCA): A Practical Guide to Purity and Morphological Control

An Application Note for Researchers and Drug Development Professionals

Abstract: 4-Cyano-3-hydroxycinnamic acid, commonly known as alpha-cyano-4-hydroxycinnamic acid (α-CCA), is a critical matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and an important inhibitor of monocarboxylate transporters (MCTs) in drug development research.[1][2][3] The purity, crystalline form, and morphology of α-CCA are paramount, directly impacting its performance in these applications. This guide provides a comprehensive overview of the physicochemical properties of α-CCA and details robust, step-by-step protocols for its crystallization, empowering researchers to achieve high-purity material with desired physical characteristics.

Introduction: The Significance of Crystalline α-CCA

This compound (α-CCA) is a cinnamic acid derivative belonging to the phenylpropanoid family.[4] Its utility spans multiple scientific domains. In proteomics and analytical chemistry, it is one of the most common matrices for the analysis of peptides and proteins (<10 kDa) by MALDI mass spectrometry, owing to its strong absorption at the nitrogen laser wavelength (337 nm) and its tendency to form fine, analyte-embedding crystals upon solvent evaporation.[1] In cell biology and drug discovery, it serves as a potent inhibitor of monocarboxylate transporters, which are increasingly recognized as therapeutic targets.[2][3]

For both applications, the quality of the α-CCA is not a trivial matter. The crystallization process is the final and most critical step in purification, defining the compound's chemical purity and its solid-state properties. Poorly formed or impure crystals can lead to inconsistent results in MALDI-MS (e.g., poor resolution, signal suppression) and inaccurate findings in biological assays. This document provides the foundational knowledge and actionable protocols to control the crystallization of α-CCA effectively.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the cornerstone of developing any successful crystallization strategy. The key is to manipulate solubility differences across various conditions to induce a state of supersaturation, the driving force for crystallization.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | [4][5] |

| Synonyms | α-CCA, α-CHCA, 4-HCCA | [1][6] |

| Molecular Formula | C₁₀H₇NO₃ | [3][4][6] |

| Molecular Weight | 189.17 g/mol | [4][5][7] |

| Appearance | Light yellow to amber powder/crystalline solid | [4][8][9] |

| Melting Point | 245-250 °C | [4][6] |

| Solubility (approx.) | Water: ~6 mg/mL (Slightly soluble) | [1] |

| Methanol: ~50 mg/mL | [6] | |

| Acetonitrile: ~35 mg/mL | [1] | |

| Ethanol: Soluble (50 mM) | [6] | |

| DMF: ~30 mg/mL | [3] | |

| DMSO: ~30 mg/mL | [3] |

Core Principles and Method Selection

Crystallization is a two-step process: nucleation , the formation of initial, stable crystalline entities, and crystal growth , the subsequent orderly addition of molecules to these nuclei. Both are driven by supersaturation. The choice of crystallization method depends on the desired outcome: rapid isolation, maximum purity, or large single crystals for structural analysis.

Caption: Decision tree for selecting a crystallization method.

Experimental Protocols

Safety First: Before beginning, review the Safety Data Sheet (SDS).[10][11] this compound may cause skin, eye, and respiratory irritation.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This is the most common and effective method for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, causing the desired compound to crystallize out while impurities remain in the now-saturated mother liquor.

Rationale for Solvent Selection: An ideal solvent will dissolve a large amount of α-CCA when hot but only a small amount when cold. Based on solubility data, methanol and ethanol are excellent candidates. Acetonitrile can also be used.

Step-by-Step Methodology:

-

Solvent Selection: Place ~20 mg of crude α-CCA into a test tube. Add a potential solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent.

-

Dissolution: Transfer the crude α-CCA to an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) in small portions. Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved. Aim to use the minimum amount of hot solvent necessary.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.

-

Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of pure α-CCA.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to further decrease the solubility of α-CCA and maximize the crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or air-dry them under protection from light and dust.

This method is useful for compounds that are highly soluble in one solvent but poorly soluble in another. It is a rapid technique, often yielding fine powders.

Rationale for Solvent System: A "good" solvent is needed to dissolve the α-CCA, and a miscible "anti-solvent" is needed in which α-CCA is insoluble. A common system is dissolving α-CCA in DMSO or DMF and using water as the anti-solvent.[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude α-CCA in the minimum amount of a "good" solvent (e.g., DMSO) at room temperature to create a concentrated solution.

-

Addition of Anti-Solvent: While stirring the solution vigorously, add the "anti-solvent" (e.g., water) dropwise.

-

Precipitation: The solution will become turbid as the solubility of α-CCA decreases, leading to nucleation and precipitation. Continue adding the anti-solvent until precipitation appears complete.

-

Digestion: Stir the resulting slurry for 30-60 minutes at room temperature. This "digestion" period allows the initially formed small or amorphous particles to rearrange into a more stable, crystalline form.

-

Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 7-9).

This simple technique is ideal for generating small batches of high-quality crystals and is the basis for preparing MALDI plates. It is particularly useful when only small amounts of material are available.

Step-by-Step Methodology:

-

Dissolution: Prepare a solution of α-CCA in a suitable volatile solvent (e.g., acetonitrile or methanol) that is not fully saturated at room temperature.[1][6]

-

Evaporation: Place the solution in a clean, open container (like a beaker or crystallizing dish) inside a fume hood. Cover the container with a perforated film (e.g., Parafilm with small holes poked in it) to slow the rate of evaporation and prevent contamination.

-

Crystal Growth: As the solvent slowly evaporates, the concentration of α-CCA will increase, leading to supersaturation and subsequent crystal growth.

-

Harvesting: Once a suitable amount of crystals has formed or the solvent has nearly evaporated, decant the remaining mother liquor and collect the crystals.

Caption: A generalized workflow for the crystallization of α-CCA.

Troubleshooting Common Crystallization Issues

-

Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the solution is too concentrated or cooled too quickly. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.

-

No Crystals Form: The solution may not be sufficiently supersaturated. Solution: Try scratching the flask's inner surface, adding a seed crystal, or allowing some solvent to evaporate before cooling. If these fail, the initial solution may have been too dilute.

-

Rapid, Amorphous Precipitation: Often occurs during anti-solvent addition. Solution: Add the anti-solvent more slowly to a vigorously stirred solution. Also, ensure the initial solution is not overly concentrated.

Conclusion

The crystallization of this compound is a process that can be precisely controlled to yield material of high purity and desired morphology. By understanding the physicochemical properties of α-CCA and systematically applying the protocols for slow cooling, anti-solvent addition, or slow evaporation, researchers can produce high-quality crystals tailored to the demands of their specific application. The techniques outlined in this guide provide a robust framework for achieving consistent and reliable results in both analytical and biological research settings.

References

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic Acid Product Information Sheet (C2020).

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid 99 (28166-41-8).

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid 97 (28166-41-8).

-

Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]

- CymitQuimica. (n.d.). α-Cyano-4-hydroxycinnamic Acid.

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid ≥98 TLC, powder (28166-41-8).

-

Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5328791, (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]

-

Lorenzo, D. A., Forrest, S. J. K., & Sparkes, H. A. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Acta Crystallographica Section B, 72(Pt 1), 87–95. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9794103, |A-cyano-4-hydroxy-cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 5. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. a-Cyano-4-hydroxycinnamic acid 99 28166-41-8 [sigmaaldrich.com]

- 7. |A-cyano-4-hydroxy-cinnamic acid | C10H7NO3 | CID 9794103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Cyano-4-hydroxycinnamic Acid | CymitQuimica [cymitquimica.com]

- 9. alpha-Cyano-4-hydroxycinnamic Acid | 28166-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Handling and safety precautions for 4-Cyano-3-hydroxycinnamic acid

An Application Guide to the Safe Handling and Use of 4-Cyano-3-hydroxycinnamic Acid

Authored by: A Senior Application Scientist

Introduction: Understanding this compound

This compound, often referred to as α-Cyano-4-hydroxycinnamic acid (CHCA or HCCA), is a vital organic compound in the modern research landscape. While its applications are diverse, it is most prominently utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] Its specific chemical properties allow it to co-crystallize with analytes, particularly peptides and proteins, and facilitate their ionization for mass analysis. Beyond its role in proteomics, derivatives of hydroxycinnamic acid have been investigated for their potential in targeted cancer therapy and for their antioxidant properties.[2][3][4]

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and must be handled with care. The primary routes of occupational exposure are inhalation of the powder, and direct contact with the skin and eyes.[5][6]

GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[5][7] | Danger |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][7][8][9] | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5][7][8][9] | Warning |

| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction.[5][7][9][10] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5][7][9] | Warning |

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The causality is clear: creating physical barriers prevents the chemical from coming into contact with your body.

-

Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][11] This is to prevent eye irritation from airborne particles or splashes.[8]

-

Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[12] The selection of appropriate gloves depends on the specific laboratory conditions and should be determined in consultation with your institution's safety officer.[7][8]

-

Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing to prevent skin exposure.[6]

-

Respiratory Protection : All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[9][13] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator with an appropriate particulate filter is mandatory.[6][9][12]

Safe Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of the chemical and ensuring laboratory safety.

Handling

-

Ventilation is Key : Always handle the solid form of this compound in a well-ventilated area or a chemical fume hood to prevent the accumulation of dust in the breathing zone.[9][13]

-

Avoid Dust Formation : Minimize the generation of dust when weighing or transferring the powder.[9][13]

-

Grounding : For processes that may generate combustible dust, proper grounding and bonding should be in place to prevent static discharge.[9]

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, and before eating, drinking, or smoking.[11][13] Contaminated work clothing should not be allowed out of the workplace.[9]

Storage

-

Container Integrity : Keep the container tightly closed when not in use.[9][11][13]

-

Storage Conditions : Store in a cool, dry, and well-ventilated place away from direct sunlight.[8] Recommended storage temperatures are often between 2-8°C. Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[1]

-

Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and strong bases.[11][13]

Workflow for Safe Handling

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures: A Self-Validating System

Being prepared for emergencies is a cornerstone of laboratory safety.

First-Aid Measures

-

In case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][13]

-

In case of Skin Contact : Immediately remove any contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8][13] If skin irritation or a rash occurs, seek medical advice.[9]

-

If Inhaled : Move the person to fresh air.[6][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

If Swallowed : Do not induce vomiting.[7] Rinse the mouth with water.[8][13] If the person is conscious, give them plenty of water to drink.[13] Seek immediate medical attention.[6][7][8]

Spill and Leak Response

-

Containment : Evacuate non-essential personnel from the area. Ensure adequate ventilation.

-

Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Do not let the product enter drains.[9]

-

Decontamination : Clean the spill area thoroughly.

-

Waste Disposal : Dispose of the waste material through a licensed waste disposal company, in accordance with local, regional, and national regulations.[9][13]

Application Protocol: Preparation of a Saturated CHCA MALDI Matrix

This protocol details the preparation of a saturated this compound (CHCA) solution, a common procedure for peptide analysis in MALDI-MS.[14][15] The rationale is to create a solution where the matrix is in excess, ensuring the formation of high-quality crystals upon solvent evaporation.

Materials:

-

This compound (CHCA), high purity (≥99.0%)

-

Acetonitrile (ACN), HPLC grade

-

Deionized water (H₂O), 18 MΩ·cm

-

Trifluoroacetic acid (TFA), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare the Solvent Mixture : Create a 50:50 (v/v) solution of acetonitrile and water. For example, mix 500 µL of ACN with 500 µL of H₂O. Add TFA to a final concentration of 0.1%. This is often referred to as "TA50". The organic solvent aids in dissolving the matrix, while the TFA helps to protonate the analytes, improving ionization efficiency.

-

Create a Saturated Solution : Add approximately 5-10 mg of CHCA powder to a 1.5 mL microcentrifuge tube. Add 1 mL of the prepared TA50 solvent mixture.[15]

-

Vortex Thoroughly : Secure the cap on the tube and vortex vigorously for at least 1 minute to ensure maximum dissolution of the matrix. The solution should appear cloudy with undissolved matrix particles at the bottom, which is indicative of saturation.

-

Centrifuge to Pellet Solids : Centrifuge the tube at high speed (e.g., >12,000 x g) for 1-2 minutes to pellet the undissolved CHCA particles.

-

Collect the Supernatant : Carefully pipette the clear supernatant into a new, clean microcentrifuge tube. This supernatant is your ready-to-use saturated CHCA matrix solution.

-

Fresh Preparation is Best : It is highly recommended to prepare the matrix solution fresh daily for optimal performance in MALDI-MS experiments.[14][15]

Conclusion

This compound is an invaluable tool in scientific research, particularly in the field of mass spectrometry. Its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By integrating the principles of hazard awareness, correct PPE usage, diligent handling and storage practices, and emergency preparedness into your daily laboratory workflow, you can ensure both the integrity of your research and the safety of all personnel.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid.

- MedchemExpress.com. (n.d.). α-Cyano-4-hydroxycinnamic acid.

- Benchchem. (n.d.). Safeguarding Innovation: A Technical Guide to 4-Cyanocinnamic Acid Safety and Handling.

- Charles River Laboratories. (2010). Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet (MSDS).

- Sigma-Aldrich. (2024). Sigma C2020 - SAFETY DATA SHEET.

- Cayman Chemical. (2025). Safety Data Sheet.

- LaserBio Labs. (2023). SAFETY DATA SHEET - M001.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%.

- Sigma-Aldrich. (n.d.). a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, = 99.0 HPLC.

- ResearchGate. (n.d.). Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study | Request PDF.

- University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation.

- PubMed. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells.

- ACS Publications. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices.

- ResearchGate. (2021). I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol ?.

- Harvard University. (n.d.). Matrix Recipes | Harvard Center for Mass Spectrometry.

- ResearchGate. (2009). Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry | Request PDF.

- MDPI. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites.

- Sigma-Aldrich. (n.d.). a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, Ultra pure.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. criver.com [criver.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 15. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of α-Cyano-4-hydroxycinnamic Acid (α-CHCA)

Welcome to the technical support center for α-Cyano-4-hydroxycinnamic acid (α-CHCA). This guide is designed for researchers, scientists, and drug development professionals who utilize α-CHCA and encounter challenges with its limited aqueous solubility. As a key matrix component in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and an inhibitor of monocarboxylate transporters, achieving consistent and effective solubilization is critical for experimental success.[1][2]

This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to address these challenges. Our approach is grounded in the fundamental physicochemical properties of the molecule, empowering you to not only solve immediate issues but also to understand the underlying chemical principles.

A Note on Nomenclature: While the systematic IUPAC name can vary, this compound is overwhelmingly known in literature and commercial products as α-Cyano-4-hydroxycinnamic acid (α-CHCA or HCCA). It is a derivative of 4-hydroxycinnamic acid where a cyano group replaces the alpha-hydrogen.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding α-CHCA solubility.

Q1: What is the expected solubility of α-CHCA in water and common lab solvents?

A: α-CHCA is characterized by poor solubility in pure water and aqueous buffers but dissolves readily in various organic solvents.[4] There can be variability in reported aqueous solubility values, likely due to differences in pH, temperature, and material purity. The data below provides a consolidated overview.

| Solvent | Reported Solubility | Reference(s) |

| Water | Insoluble to ~6 mg/mL | [1][2][5] |

| Acetonitrile (ACN) | ~35 mg/mL | [1] |

| Methanol (MeOH) | up to 50 mg/mL | |

| Ethanol (EtOH) | ~19 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 30 - 200 mg/mL | [2][4][5] |

| Acetonitrile/Water (50:50) with 0.1% TFA | 10 mg/mL |

Q2: I added α-CHCA powder to deionized water, and it's not dissolving. Is my compound degraded?

A: This is normal behavior and your compound is likely fine. α-CHCA is a hydrophobic weak acid, making it sparingly soluble in neutral pH water.[4][5] Its molecular structure contains a nonpolar benzene ring and an unsaturated carbon chain which limits its interaction with polar water molecules. Dissolution requires either the use of organic co-solvents or pH modification to ionize the molecule.

Q3: What is the fastest and most common method to prepare an α-CHCA solution for MALDI-MS analysis?

A: The most prevalent method is using a binary solvent system, typically a 1:1 mixture of acetonitrile (ACN) and water, supplemented with a small amount of trifluoroacetic acid (TFA), usually 0.1%.[6] This creates a saturated or near-saturated solution suitable for peptide analysis. For a detailed procedure, please see Protocol 1 .

Q4: Are there specific safety precautions for handling α-CHCA?

A: Yes. α-CHCA is classified as a hazardous substance. It can cause skin and eye irritation and may lead to an allergic skin reaction.[7][8][9] Always handle the powder in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] Consult the Safety Data Sheet (SDS) from your supplier for comprehensive information.[7][8][10]

Part 2: Troubleshooting Guide

This section provides solutions for more complex solubility issues encountered during experiments.

Issue: My α-CHCA won't dissolve completely, even when using a co-solvent mixture.

Q: I'm using the recommended acetonitrile/water/TFA solvent system, but I still see solid particles. What steps can I take to achieve full dissolution?

A: This is a common issue that can often be resolved by systematically checking your procedure and applying physical assistance. The underlying cause is often related to approaching the saturation limit of the solvent system.

Causality & Solution Workflow:

-

Verify Solvent Ratios: Ensure your organic co-solvent (e.g., acetonitrile) concentration is sufficient, typically 50% or higher. A lower organic content may not have enough solvating power for the hydrophobic parts of the α-CHCA molecule.

-

Incorporate an Acid: The addition of 0.1% TFA is crucial. It keeps the carboxylic acid group of α-CHCA protonated, which can be important for consistent crystallization in MALDI applications, while the organic solvent handles the bulk of the solubilization.

-

Apply Physical Energy: If the powder remains undissolved, the dissolution process may be kinetically limited.

-

Vortexing: Mix the solution vigorously for 1-2 minutes.

-

Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves provide the energy needed to break apart the crystal lattice of the solid, facilitating its interaction with the solvent.[2]

-

-

Gentle Warming: Gently warm the solution to 30-40°C. Increased temperature enhances the kinetic energy of the solvent molecules, increasing solubility. However, do not boil the solution, and be aware that the compound may precipitate upon cooling if a supersaturated state was achieved.

-

Prepare a Fresh Saturated Solution: A simple and effective practice is to add an excess of α-CHCA powder to your solvent, vortex/sonicate thoroughly, and then centrifuge the mixture. The resulting supernatant will be a saturated, particle-free solution ready for use.[6]

Issue: I require a purely aqueous solution of α-CHCA without any organic co-solvents.

Q: My biological assay is intolerant to acetonitrile and DMSO. How can I dissolve α-CHCA in an aqueous buffer?

A: To dissolve α-CHCA in a purely aqueous system, you must leverage its acidic nature by performing a pH adjustment. As a carboxylic acid, α-CHCA is poorly soluble in its neutral (protonated) form but becomes highly soluble when deprotonated to its carboxylate salt form (α-cyano-4-hydroxycinnamate).[11][12][13]

The Scientific Principle: Le Châtelier's Principle in Action

The solubility is governed by the equilibrium between the solid acid form and its dissolved ionic form. By adding a base (e.g., NaOH), you consume H⁺ ions, which, according to Le Châtelier's principle, shifts the equilibrium to the right, favoring the formation of the soluble carboxylate anion and causing the solid to dissolve. This is most effective when the pH of the solution is raised to at least 1-2 units above the pKa of the carboxylic acid group.

A detailed, step-by-step method for this procedure is provided in Protocol 2 .

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Method for MALDI-MS Matrix Preparation (Co-Solvent)

This protocol describes the most common method for preparing α-CHCA matrix for peptide and protein analysis.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (MALDI-grade)

-

Acetonitrile (ACN), HPLC-grade

-

Deionized water, HPLC-grade

-

Trifluoroacetic acid (TFA), sequencing-grade

-

Microcentrifuge tubes

Procedure:

-

Prepare the matrix solvent. A common formulation is 50% ACN, 49.9% water, and 0.1% TFA (v/v/v). For 1 mL of solvent, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.

-

Create a saturated solution by adding ~10 mg of α-CHCA powder to 1 mL of the prepared matrix solvent in a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Sonicate the mixture in a water bath for 5 minutes to ensure maximal dissolution.

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved solid.

-

Carefully pipette the supernatant into a new, clean tube. This clear, saturated solution is your working matrix. It is recommended to prepare this solution fresh daily for best results.[6]

Protocol 2: Preparation of an Aqueous α-CHCA Stock Solution (pH Adjustment)

This protocol is for applications requiring an organic solvent-free solution.

Materials:

-

α-Cyano-4-hydroxycinnamic acid

-

Deionized water

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

pH meter or pH indicator strips

Procedure:

-

Weigh out the desired amount of α-CHCA powder into a beaker or flask. For example, to make a 10 mg/mL solution, add 10 mg of α-CHCA to a tube suitable for 1 mL.

-

Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a final volume of 1 mL). The powder will not dissolve at this stage.

-

While stirring the suspension, add the 1 M NaOH solution dropwise. Monitor the pH of the solution.

-

Continue adding NaOH until all the α-CHCA powder has dissolved and the solution is clear. The pH will typically be > 8.0 at this point.

-

Once fully dissolved, add the final volume of deionized water to reach your target concentration (e.g., bring the volume to 1.0 mL).

-

Critical Step: If your experiment requires a specific final pH, you can now carefully back-titrate the solution by adding 1 M HCl dropwise until the desired pH is reached. Be aware that if you lower the pH significantly (approaching the pKa), the α-CHCA may begin to precipitate out of solution.

-

It is recommended to use this aqueous solution promptly, as the stability of cinnamic acid derivatives can be compromised at high pH over time.[14][15]

References

-

Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Product Page. [Link]

-

Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. [Link]

-

Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Matrix Recipes. [Link]

-

Singh, A., et al. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]

-

ACS Publications. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. [Link]

-

PubMed. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. [Link]

-

ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

-

ACS Publications. (1998). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]

-

Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-

ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid. [Link]

-

PNAS. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. [Link]

-

ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

-

PubMed. (2007). Salt formation to improve drug solubility. [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

-

Wikipedia. (n.d.). Cinnamic acid. [Link]

-

Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

-

ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids?. [Link]

-

Research & Reviews: A Journal of Drug Formulation, Development and Production. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

-

YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Technical Support Center: 4-Cyano-3-hydroxycinnamic Acid (CHCA) Solution Stability

Welcome to the technical support center for 4-Cyano-3-hydroxycinnamic acid (α-CHCA). This guide is designed for researchers, scientists, and drug development professionals who rely on CHCA as a crucial matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As a cornerstone for the analysis of peptides and other small molecules, the integrity of your CHCA solution is paramount to achieving sensitive, reproducible, and accurate results.

This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of CHCA in solution. Our goal is to empower you with the scientific understanding and practical tools necessary to prevent degradation and ensure the highest quality data in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the preparation and storage of CHCA solutions.

Q1: Why does my freshly prepared, light-yellow CHCA solution turn orange or brownish over time?

A: This color change is a primary visual indicator of CHCA degradation. CHCA is a phenolic compound and, like many such molecules, is susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, particularly when accelerated by light and ambient temperatures, can lead to the formation of oxidized species and polymers, which are often colored. The appearance of an orange or brown hue signifies that the chemical integrity of the matrix has been compromised, which can negatively impact its performance in MALDI-MS.

Q2: How long can I store my CHCA solution?

A: The stability of a CHCA solution is highly dependent on storage conditions. For optimal performance, it is strongly recommended to prepare the solution fresh daily .[3] However, if storage is necessary, the following guidelines apply:

| Storage Condition | Recommended Shelf Life | Rationale |

| Room Temperature, Exposed to Light | A few hours | Light exposure rapidly induces photodegradation and cis-trans isomerization. |

| Room Temperature, In the Dark | Less than 24 hours | Protects from photodegradation, but oxidation at ambient temperature still occurs. |

| Refrigerated (2-8°C), In the Dark | 1 to 3 days | Low temperature slows the rate of oxidative degradation.[4] |

| Frozen (-20°C or -80°C), In the Dark | Up to 1 month | Freezing significantly halts chemical degradation pathways.[5] Avoid repeated freeze-thaw cycles by preparing aliquots. |

Q3: Is it necessary to use high-purity or HPLC-grade solvents?

A: Absolutely. The use of high-purity solvents (e.g., HPLC or LC-MS grade acetonitrile, methanol, and water) is critical. Lower-grade solvents can contain impurities such as metal ions, peroxides, or other organic contaminants. Metal ions can catalyze oxidative degradation, while other impurities can introduce adducts (e.g., Na+, K+) or background noise in your MALDI spectra, obscuring analyte signals.[6][7]

Q4: Why is Trifluoroacetic Acid (TFA) added to CHCA solutions, and does it affect stability?